molecular formula C13H15NO B3010090 2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one CAS No. 1260220-63-0

2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B3010090
CAS No.: 1260220-63-0
M. Wt: 201.269
InChI Key: AJDNYHSBEVKAHY-UHFFFAOYSA-N
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Description

2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-methyl-3-(propan-2-yl)aniline with a suitable carbonyl compound, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new therapeutic agents.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    2-Methylquinoline: A derivative with similar structural features but different biological activities.

    3-(Propan-2-yl)quinoline: Another derivative with variations in the side chain, affecting its reactivity and applications.

Uniqueness

2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-methyl-3-propan-2-yl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-8(2)12-9(3)14-11-7-5-4-6-10(11)13(12)15/h4-8H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDNYHSBEVKAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260220-63-0
Record name 2-methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one
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